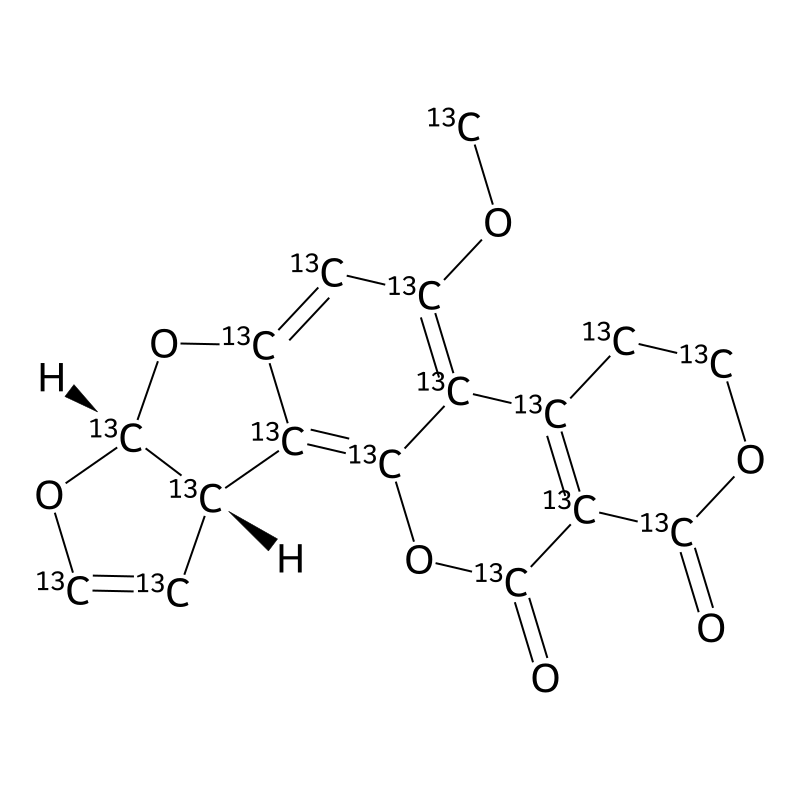

Aflatoxin G1-13C17

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Aflatoxin G1 is a naturally occurring mycotoxin produced by species of Aspergillus fungi, which contaminates a wide range of food commodities, including grains, nuts, and spices.[1][2][3] Due to its carcinogenic properties, its levels in food and feed are strictly regulated by governmental agencies worldwide.[4][5][6] Aflatoxin G1-13C17 is a stable isotope-labeled (SIL) analogue of Aflatoxin G1, designed for use as an internal standard in isotope dilution mass spectrometry (IDMS). Its physicochemical properties are virtually identical to the native compound, allowing it to serve as an ideal tracer to ensure accurate and precise quantification in complex analytical workflows.[7][8][9]

Research Fit

References

- [1] Malachová, A., et al. 'Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS.' Analytical and Bioanalytical Chemistry 406.6 (2014): 1797-1803.

- [5] Spácil, Z., et al. 'Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods.' Journal of agricultural and food chemistry 56.6 (2008): 1999-2007.

- [6] Spácil, Z., et al. 'Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods.' ResearchGate. (2008).

- [12] Aflatoxins. Food Safety. European Commission.

- [14] Determination of Aflatoxins (B1, B2, G1 and G2) in Corn and Peanut Butter by HPLC-FLD Using Pre-column Immunoaffinity Cleanup. Agilent Technologies. (2011).

- [16] Aflatoxin Standards for Food. Aflasafe.

- [18] Sensitive Femtogram Determination of Aflatoxins B1, B2, G1, and G2 in Food Matrices using Tandem. Agilent Technologies.

- [19] Biopure™ fully stable 13C isotope labeled calibrants. Romer Labs.

Using an unlabeled Aflatoxin G1 standard for quantification via external calibration is prone to significant inaccuracies. This approach cannot correct for variable analyte losses during sample extraction and cleanup, nor can it compensate for sample-specific matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis.[9][10][11] These unpredictable effects lead to poor reproducibility and unreliable quantification, which is unacceptable for meeting stringent regulatory limits for mycotoxins.[12] Aflatoxin G1-13C17, when added to a sample at the start of the workflow, co-elutes and experiences identical processing variations and matrix interferences as the native analyte, enabling precise correction and delivering the high accuracy required for food safety testing and compliance.[7][13]

Substitution Risk

References

- [1] Malachová, A., et al. 'Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS.' Analytical and Bioanalytical Chemistry 406.6 (2014): 1797-1803.

- [4] Spácil, Z., et al. 'Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods.' Journal of agricultural and food chemistry 56.6 (2008): 1999-2007.

- [8] Tittlemier, S. A., et al. 'Application of isotope dilution mass spectrometry: determination of ochratoxin A in the Canadian Total Diet Study.' Food Additives & Contaminants: Part A 28.10 (2011): 1474-1481.

- [13] Zhang, K., et al. 'Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS.' LCGC International 34.4 (2021): 12-21.

- [19] Biopure™ fully stable 13C isotope labeled calibrants. Romer Labs.

- [21] 13C Isotope Labeled. Romer Labs.

Superior Accuracy Through Matrix Effect Compensation in Complex Foods

In multi-mycotoxin analysis of complex matrices like maize, methods employing 13C-labeled internal standards demonstrate superior performance by effectively compensating for matrix effects during electrospray ionization.[7] A stable isotope dilution assay (SIDA) using 13C-labeled standards for aflatoxins (including G1), fumonisins, and others resulted in apparent recoveries between 88% and 105%.[7] This contrasts sharply with methods using external calibration, where matrix effects can cause significant and unpredictable signal suppression or enhancement, leading to inaccurate results.

| Evidence Dimension | Apparent Analyte Recovery (%) |

| Target Compound Data | 88% - 105% |

| Comparator Or Baseline | External calibration without isotope dilution (highly variable and matrix-dependent) |

| Quantified Difference | Stable, near-quantitative recovery versus unreliable and potentially inaccurate results. |

| Conditions | UHPLC-MS/MS analysis of 11 mycotoxins in spiked blank maize samples. |

This ensures that reported concentration levels are accurate and defensible, which is critical for meeting regulatory compliance and avoiding false-positive or false-negative results in food safety testing.

Improved Method Precision by Correcting for Sample Preparation Variability

The use of 13C-labeled internal standards, added prior to sample extraction, is a key principle in official methods for robust mycotoxin quantification.[14][15] By accounting for analyte losses at every step, this approach yields high method precision. A multi-laboratory validated method for 12 mycotoxins reported relative standard deviations (RSDs) for Aflatoxin G1 quantification between 4% and 11% across various food matrices.[7] In contrast, methods without a proper internal standard can show much higher variability (RSDs >20-30%) due to inconsistent recoveries during complex extraction and cleanup procedures.

| Evidence Dimension | Method Precision (Relative Standard Deviation, %) |

| Target Compound Data | 4% - 11% |

| Comparator Or Baseline | Methods without a co-eluting internal standard (typically >20%) |

| Quantified Difference | At least a 2-3 fold improvement in measurement precision. |

| Conditions | LC-MS/MS analysis of aflatoxins in maize, peanut butter, and wheat flour following extraction and cleanup. |

High precision ensures reliable and reproducible results between different analytical runs and laboratories, which is essential for quality control and regulatory method validation.

High Isotopic Purity Prevents Signal Cross-Talk and Ensures Low-Level Accuracy

High-purity Aflatoxin G1-13C17, with isotopic enrichment typically ≥98%, provides a distinct mass signal (M+17) that is well-separated from the native analyte.[16][17] This prevents isotopic cross-talk, where signal from the standard could artificially inflate the signal of the native analyte. This is particularly critical when quantifying contaminants at very low concentrations near the regulatory limits of detection (LOD) and quantification (LOQ).[1] For Aflatoxin G1, validated methods achieve LODs as low as 0.38 µg/kg in matrices like almonds, demonstrating the sensitivity enabled by clean internal standards.[1]

| Evidence Dimension | Isotopic Purity and Signal Interference |

| Target Compound Data | ≥98% 13C enrichment, ensuring negligible signal contribution to the native analyte channel. |

| Comparator Or Baseline | Lower purity or partially labeled standards, which risk overestimation of the native analyte. |

| Quantified Difference | Clear separation of analyte and standard signals, enabling accurate quantification at trace levels. |

| Conditions | LC-MS/MS analysis of Aflatoxin G1 at concentrations approaching the method's limit of quantification. |

Ensures the accuracy of results for low-level contamination, which is crucial for enforcing strict food safety standards for sensitive products like baby food and for international trade.

Regulatory Compliance Testing in Food and Feed

Ideal for routine use in accredited laboratories performing quantitative analysis of Aflatoxin G1 in commodities like cereals, nuts, and animal feed to ensure compliance with national and international maximum residue limits.[4][14] The demonstrated accuracy and precision from using this internal standard provides legally defensible data required for product release and import/export certification.

Multi-Mycotoxin Method Development and Validation

Serves as an essential tool for developing and validating robust, multi-analyte methods that simultaneously quantify several mycotoxins.[7][12] Its ability to compensate for matrix effects and variable recoveries simplifies method optimization for diverse and challenging food matrices, from spices to peanut butter.

Toxicokinetic and Exposure Assessment Studies

Enables accurate quantification of Aflatoxin G1 and its metabolites in complex biological matrices such as plasma, liver, and kidney.[18] This is critical for research in toxicology and metabolism, allowing for precise determination of absorption, distribution, metabolism, and excretion (ADME) profiles and supporting human health risk assessments.

Application Fit

References

- [1] Malachová, A., et al. 'Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS.' Analytical and Bioanalytical Chemistry 406.6 (2014): 1797-1803.

- [2] Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay. U.S. Food and Drug Administration. (2024).

- [7] Wu, A., et al. 'Establishment of an isotope dilution LC-MS/MS method revealing kinetics and distribution of co-occurring mycotoxins in rats.' Analytical Methods 7.18 (2015): 7563-7571.

- [12] Aflatoxins. Food Safety. European Commission.

- [13] Zhang, K., et al. 'Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS.' LCGC International 34.4 (2021): 12-21.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Acute Toxic;Health Hazard

Wikipedia

Explore Compound Types